REACTION_CXSMILES
|
IC.[Br:3][C:4]1[CH:9]=[C:8]([F:10])[C:7]([OH:11])=[C:6]([F:12])[CH:5]=1.[C:13](=O)([O-])[O-].[K+].[K+].ClCCl>CC(C)=O>[Br:3][C:4]1[CH:9]=[C:8]([F:10])[C:7]([O:11][CH3:13])=[C:6]([F:12])[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)O)F
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filter through silica eluting the product with dichloromethane/EtOAc
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)F)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |